Benzene, 5-(bromomethyl)-2-methoxy-1-methyl-3-(phenylmethoxy)-

Description

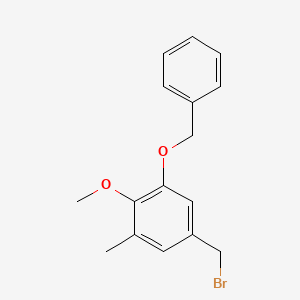

The compound Benzene, 5-(bromomethyl)-2-methoxy-1-methyl-3-(phenylmethoxy)- is a substituted aromatic derivative featuring a bromomethyl group at position 5, methoxy at position 2, methyl at position 1, and a benzyloxy (phenylmethoxy) group at position 2. This structure combines electron-donating (methoxy, methyl) and electron-withdrawing (bromomethyl) substituents, creating unique reactivity patterns.

Properties

Molecular Formula |

C16H17BrO2 |

|---|---|

Molecular Weight |

321.21 g/mol |

IUPAC Name |

5-(bromomethyl)-2-methoxy-1-methyl-3-phenylmethoxybenzene |

InChI |

InChI=1S/C16H17BrO2/c1-12-8-14(10-17)9-15(16(12)18-2)19-11-13-6-4-3-5-7-13/h3-9H,10-11H2,1-2H3 |

InChI Key |

GEIQSVGMVGKGTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC)OCC2=CC=CC=C2)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related brominated benzene derivatives from the evidence:

Q & A

Basic: What are the common synthetic routes for preparing 5-(bromomethyl)-2-methoxy-1-methyl-3-(phenylmethoxy)benzene?

Answer:

The synthesis typically involves multi-step organic reactions. A plausible route includes:

Protection of functional groups : Methoxy and phenylmethoxy groups are introduced via alkylation or etherification under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

Bromination : The bromomethyl group is introduced using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) in solvents such as CCl₄ or acetonitrile. Temperature control (60–80°C) is critical to avoid side reactions .

Deprotection and purification : Final steps may involve deprotection (e.g., acidic or catalytic hydrogenation) and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Advanced: How can reaction conditions be optimized for regioselective bromomethylation?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance radical stability and regioselectivity .

- Initiator ratio : A 1:1 molar ratio of NBS to AIBN minimizes over-bromination. Excess AIBN may lead to byproducts like di-brominated species.

- Temperature modulation : Lower temperatures (40–50°C) favor mono-bromination, while higher temperatures (80°C) risk thermal decomposition .

- Substrate pre-functionalization : Electron-withdrawing groups (e.g., methoxy) direct bromination to specific positions via resonance stabilization of radical intermediates .

Basic: What analytical techniques confirm the compound’s structure and purity?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.2–3.8 ppm; bromomethyl at δ 4.3–4.6 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of Br or methoxy groups) .

- X-ray crystallography : Resolves crystal packing and validates stereochemistry (if applicable) .

Advanced: How do non-covalent interactions influence the compound’s crystal packing?

Answer:

In bromomethyl-substituted benzenes, crystal packing is governed by:

- C–H···Br hydrogen bonds : Bromine acts as an acceptor, stabilizing adjacent aromatic C–H groups (bond lengths: 2.8–3.0 Å) .

- Br···Br contacts : Halogen-halogen interactions (3.3–3.5 Å) contribute to layered structures .

- C–H···π interactions : Observed in ortho-substituted analogs, these interactions (3.4–3.7 Å) compete with halogen bonding in dense packing .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols .

- First aid : Immediate rinsing with water for skin/eye exposure; seek medical attention for ingestion .

Advanced: What biological activities are associated with this compound’s structural analogs?

Answer:

Analogous bromomethyl- and methoxy-substituted aromatics exhibit:

- Antimicrobial activity : Disruption of bacterial cell membranes via lipophilic interactions (MIC values: 2–8 µg/mL against S. aureus) .

- Anticancer potential : Inhibition of kinase pathways (e.g., EGFR IC₅₀: ~50 nM) due to halogen-mediated binding .

Advanced: How does this compound compare to structurally similar halogenated aromatics?

Answer:

| Compound | Key Substituents | Reactivity/Applications | Reference |

|---|---|---|---|

| Target compound | Br, OMe, PhCH₂O | Nucleophilic substitution, polymer precursors | |

| 5-Bromo-2-chloro-1-fluoro-... | Br, Cl, F, CF₃ | Enhanced lipophilicity for agrochemicals | |

| 1,3,5-Tris(phenylmethoxy)benzene | Three PhCH₂O groups | Thermal stabilizer in polymers |

Basic: What purification methods are effective for this compound?

Answer:

- Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate, 8:2 to 6:4) .

- Recrystallization : Use ethanol or dichloromethane/hexane mixtures .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) for high-purity isolation .

Advanced: How stable is this compound under varying pH and temperature conditions?

Answer:

- Thermal stability : Decomposes above 150°C, releasing HBr (detectable via TGA-MS) .

- pH sensitivity : Stable in neutral conditions; acidic media (pH < 3) hydrolyze methoxy groups, while basic conditions (pH > 10) promote ether cleavage .

Advanced: What are its applications in advanced material science?

Answer:

- Polymer synthesis : Acts as a crosslinking agent in epoxy resins, enhancing thermal stability (Tg > 200°C) .

- Nanocomposites : Incorporated into carbon nanotube matrices to improve conductivity (σ: 10²–10³ S/cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.